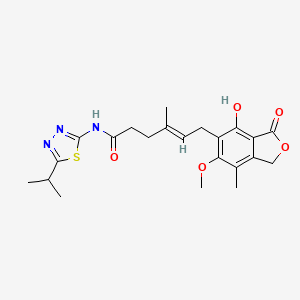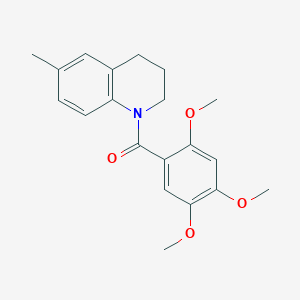![molecular formula C17H20N2O3S B10980947 5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid: (also known by its IUPAC name) is a compound with the following chemical structure:
C19H21NO5S
This compound belongs to the class of thiazole-containing amino acids . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their five-membered ring. The presence of an amino acid side chain makes this compound particularly interesting for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the coupling of a thiazole derivative with an appropriate amino acid precursor. The specific reaction conditions and reagents depend on the desired stereochemistry and functional groups.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using standard organic chemistry techniques. Researchers often prepare it for targeted applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the pentanoic acid moiety can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Boron Reagents: Boron reagents, such as organotrifluoroborates, are commonly used in Suzuki–Miyaura cross-coupling reactions.
Acids and Bases: Acidic or basic conditions may be employed during the synthesis.
Metal Catalysts: Transition metal catalysts (e.g., palladium) facilitate cross-coupling reactions.
Major Products: The major products depend on the specific reactions performed. For example, coupling with aryl halides can lead to aryl-substituted derivatives.
Scientific Research Applications
Chemistry:
Click Chemistry: This compound can serve as a building block in click chemistry reactions, especially in bioconjugation and drug delivery.
Hydrogel Formation: By functionalizing this compound with appropriate groups, it can participate in hydrogel formation for 3D cell culture.
Drug Development: Researchers explore its potential as a drug candidate due to its unique structure and reactivity.
Biological Probes: It can be labeled with fluorescent tags for cellular imaging studies.
Materials Science: Its derivatives may find applications in materials science, such as coatings or polymers.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
While there are related thiazole-containing compounds, the specific uniqueness of this compound lies in its combination of the thiazole ring, amino acid functionality, and potential reactivity.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-10-7-8-11(2)13(9-10)16-12(3)23-17(19-16)18-14(20)5-4-6-15(21)22/h7-9H,4-6H2,1-3H3,(H,21,22)(H,18,19,20) |
InChI Key |
NDKYJVAIASONBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)CCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10980868.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10980872.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide](/img/structure/B10980873.png)
![methyl (2E)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10980876.png)
![N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10980877.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide](/img/structure/B10980884.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10980914.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10980920.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B10980928.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide](/img/structure/B10980955.png)
![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
![3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B10980960.png)
